molecular formula C17H14ClN3O3S2 B2865353 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide CAS No. 865175-86-6

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide

Cat. No.: B2865353
CAS No.: 865175-86-6
M. Wt: 407.89
InChI Key: FDJXVGSTXVWGMK-JZJYNLBNSA-N
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom). The presence of the allyl group suggests that this compound could participate in reactions typical of alkenes .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through various methods. For instance, benzothiazole derivatives have been synthesized by 1,3-dipolar cycloaddition . The synthesis of such compounds often involves multiple steps and requires careful control of reaction conditions .


Molecular Structure Analysis

The benzothiazole ring system in this compound is electron-deficient, which means it can accept electrons from other molecules or ions. This property could influence the compound’s reactivity . The presence of the allyl group could also have implications for the compound’s molecular structure, as allyl groups can participate in resonance, spreading out the electron density and potentially stabilizing the molecule .

Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Quantum Yield: A study synthesized zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, demonstrating high singlet oxygen quantum yield. These properties make them very useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity: Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and showed significant activity against various pathogens, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating their potential as antimicrobial agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
  • Anticancer Activity: Pro-apoptotic indapamide derivatives were synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide) showing high proapoptotic activity on melanoma cell lines, suggesting their potential use as anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Synthesis of Novel Compounds

  • Cyclic Sulfonamides Synthesis: Intramolecular Diels-Alder reactions were used to synthesize novel cyclic sulfonamides, highlighting the versatility and potential therapeutic applications of sulfonamide derivatives in drug development (Greig, Tozer, & Wright, 2001).
  • Thiazole Derivatives: Thiazole and its derivatives are essential in medicinal chemistry, showing a wide range of biological activities, including antimicrobial, antiretroviral, and anticancer properties. This underscores the significance of thiazole derivatives in drug discovery and development (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzothiazole derivatives have shown cytotoxic activity against cancer cell lines, suggesting potential use in cancer treatment .

Properties

IUPAC Name

2-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJXVGSTXVWGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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